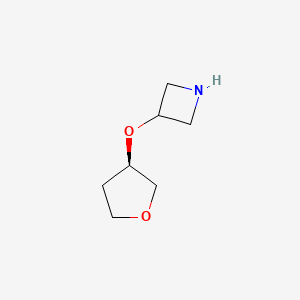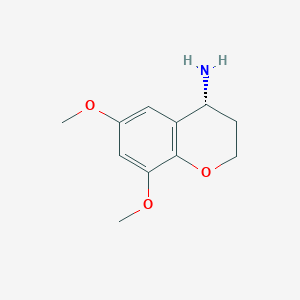
(R)-6,8-Dimethoxychroman-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-6,8-Dimethoxychroman-4-amine is a chiral organic compound with a chroman structure, characterized by two methoxy groups at positions 6 and 8, and an amine group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-6,8-Dimethoxychroman-4-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable chroman derivative.
Methoxylation: Introduction of methoxy groups at positions 6 and 8 using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.
Amination: Introduction of the amine group at position 4, which can be achieved through reductive amination or nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of ®-6,8-Dimethoxychroman-4-amine may involve large-scale batch or continuous flow processes, optimizing reaction conditions to ensure high yield and purity. Catalysts and solvents are selected to enhance reaction efficiency and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction of the chroman ring or the amine group can yield various reduced derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation Products: Imines, oxides.
Reduction Products: Reduced chroman derivatives.
Substitution Products: Functionalized chroman derivatives with varied substituents.
Chemistry:
Catalysis: Used as a ligand in asymmetric catalysis due to its chiral nature.
Synthesis: Intermediate in the synthesis of complex organic molecules.
Biology:
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to natural substrates.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Industry:
Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of ®-6,8-Dimethoxychroman-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or ionic interactions with active sites, while the methoxy groups may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to desired biological effects.
Comparison with Similar Compounds
(S)-6,8-Dimethoxychroman-4-amine: The enantiomer of the compound, differing in its chiral configuration.
6,8-Dimethoxychroman-4-ol: A hydroxyl derivative with different reactivity and applications.
6,8-Dimethoxychroman-4-carboxylic acid: A carboxylated derivative with distinct chemical properties.
Uniqueness: ®-6,8-Dimethoxychroman-4-amine is unique due to its specific chiral configuration, which can impart distinct biological activity and selectivity in its applications. Its combination of methoxy and amine groups also provides versatility in chemical reactions and potential for diverse applications.
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
(4R)-6,8-dimethoxy-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C11H15NO3/c1-13-7-5-8-9(12)3-4-15-11(8)10(6-7)14-2/h5-6,9H,3-4,12H2,1-2H3/t9-/m1/s1 |
InChI Key |
SYEDEAMMTKCJOS-SECBINFHSA-N |
Isomeric SMILES |
COC1=CC2=C(C(=C1)OC)OCC[C@H]2N |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)OCCC2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 6-chlorothieno[2,3-B]pyridine-2-carboxylate](/img/structure/B13046473.png)

![(3S)-7-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13046482.png)



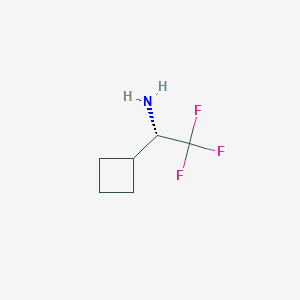
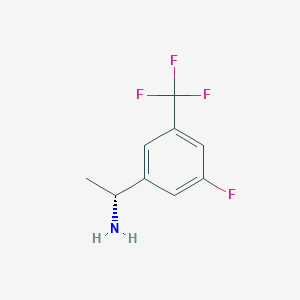

![6-Methyl-2,3-dihydropyrazolo[5,1-B]oxazol-7-amine hcl](/img/structure/B13046530.png)
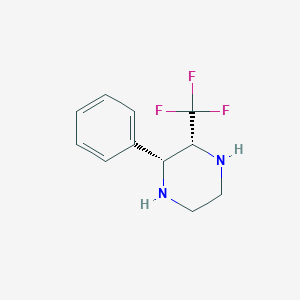
![(S)-1-(Tert-butoxycarbonyl)-5'-methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran]-2'-carboxylic acid](/img/structure/B13046540.png)
